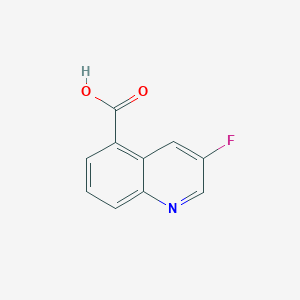

3-Fluoroquinoline-5-carboxylic acid

Übersicht

Beschreibung

3-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroquinoline-5-carboxylic acid typically involves the nucleophilic substitution of a halogen atom or the diaza group with a fluoride ion. One common method is the cyclization of appropriate precursors, such as 3-aminoquinoline, followed by fluorination . Another approach involves the direct fluorination of quinoline derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Direct Amination Reactions

3-Fluoroquinoline-5-carboxylic acid undergoes nucleophilic substitution at the C-7 position (when halogenated) and amidation at the C-3 carboxyl group. For example:

-

Reaction with N-ethylpiperazine :

Under nanoporous isopolyoxomolybdate ({Mo₁₃₂}) catalysis, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with N-ethylpiperazine in water at reflux (5 hr, 97% yield) . This green method avoids toxic solvents and enables efficient separation (Table 1).

Table 1: Optimization of Amination Conditions

| Catalyst (g) | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 0.08 | H₂O | 100 | 30 | 97 |

| 0.06 | EtOH | 78 | 45 | 86 |

| 0.08 | CH₃CN | 82 | 65 | 78 |

Cyclization and Hybridization

The C-3 carboxyl group participates in cyclization to form fused heterocycles:

-

Thiazolo[3,2-b] triazole derivatives : Cyclization with 2-aminothiazole enhances DNA gyrase inhibition (IC₅₀ = 16.7 μM vs. norfloxacin’s 18.6 μM) .

-

Tetrazole hybrids : Introduced via Huisgen cycloaddition, these derivatives show improved binding to topoisomerase IV (docking score: −123.54) .

Fluorination-Dependent Reactivity

The C-5 fluorine atom influences electronic and steric properties:

-

Mechanistic Selectivity : Fluorine’s electronegativity stabilizes transition states in fluorocyclization. For carboxylic acid substrates, "cyclization first, fluorination later" mechanisms dominate (ΔG‡ = −0.4 kcal/mol for 5-exo-trig vs. 2.0 kcal/mol for fluorination-first pathways) .

-

Steric Effects : 5-Fluoro substituents reduce steric hindrance during nucleophilic attacks, favoring Markovnikov addition in hypervalent iodine-mediated reactions .

Biological Activity Modulation

Structural modifications at C-3 and C-5 correlate with enhanced pharmacological profiles:

Table 2: Biological Activities of Derivatives

| Derivative | Target | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|

| 5-Fluoro-3-tetrazole | HIV-1 integrase | 0.032 μM (WT) | |

| 3-Thiazolotriazole | DNA gyrase | 16.7 μM | |

| 5-Methyl-1-cyclopropylquinolone | Gram-negative bacteria | 0.6 μM (in vivo) |

Thermodynamic and Kinetic Insights

DFT calculations reveal:

-

pKa-Dependent Mechanisms : Lower pKa of the carboxylic acid group (vs. alcohol) facilitates deprotonation, favoring 5-exo-trig cyclization (ΔG‡ = −0.4 kcal/mol) .

-

Transition State Analysis : Iodine(III)-π intermediates reduce activation energy (13.2 kcal/mol) in fluorocyclization, with fluorination occurring post-cyclization .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

3-Fluoroquinoline-5-carboxylic acid serves as a crucial building block in the synthesis of fluoroquinolone antibiotics. These compounds are known for their effectiveness against various bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Case Study:

A series of fluoroquinolone derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds derived from this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, demonstrating its potential in drug development .

Biological Research

The compound's enhanced biological activity makes it valuable for studying enzyme inhibition mechanisms. Specifically, it interacts with bacterial enzymes critical for DNA synthesis, leading to cell death.

Mechanism of Action:

By binding to DNA gyrase and topoisomerase IV, this compound stabilizes DNA strand breaks, inhibiting bacterial growth effectively .

Organic Chemistry

In organic synthesis, this compound is utilized in various reactions such as oxidation, reduction, and substitution. Its carboxylic acid group allows it to participate in coupling reactions to form larger molecules.

Applications:

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles, facilitating the development of new compounds with tailored properties.

Material Science

The compound is also used in the production of specialized materials such as liquid crystals and dyes due to its unique electronic properties imparted by the fluorine atom.

Nanotechnology

Research indicates potential applications in nanotechnology, where fluorinated compounds can enhance the performance of nanomaterials due to their stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-Fluoroquinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, inhibiting DNA synthesis and leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoroquinoline: Lacks the carboxylic acid group, resulting in different chemical properties.

5-Fluoroquinoline-3-carboxylic acid: Has the fluorine atom and carboxylic acid group in different positions, affecting its reactivity and biological activity.

Uniqueness

3-Fluoroquinoline-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specialized properties .

Biologische Aktivität

3-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline that has garnered attention due to its enhanced biological activity and potential applications in medicinal chemistry. This compound exhibits significant antibacterial, antiviral, and anticancer properties, making it a valuable subject of study in various biological contexts.

This compound contains a fluorine atom at the 3-position and a carboxylic acid group at the 5-position of the quinoline ring. This unique substitution pattern influences its chemical reactivity and biological activity. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. By binding to these targets, the compound stabilizes DNA strand breaks, leading to the inhibition of bacterial growth and cell death .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antibacterial Activity : The compound exhibits potent activity against both Gram-negative and Gram-positive bacteria. Its effectiveness is attributed to its ability to inhibit DNA replication by targeting gyrase enzymes .

- Antiviral Activity : Research indicates that derivatives of this compound show promise as antiviral agents, particularly against HIV. For instance, certain synthesized fluoroquinolone derivatives demonstrated significant anti-HIV activity with effective concentrations (EC₅₀) as low as 0.032 μM .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, with some derivatives showing IC₅₀ values in the micromolar range against various cancer cell lines. This includes notable activity against bladder cancer and other tumor types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Efficacy :

- Antiviral Activity :

- Anticancer Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its analogs:

| Compound | Antibacterial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Ciprofloxacin | Moderate | Low | Low |

| 5-Fluoroquinolone-3-carboxylic acid | High | High | Moderate |

Eigenschaften

IUPAC Name |

3-fluoroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHPFWYDCWXBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.